Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate
Overview
Description
The compound “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” is a heterobifunctional crosslinker commonly used in biochemical and protein chemistry research. It is known for its ability to conjugate cysteine-containing peptides or proteins to various molecules, including other proteins or surface materials .
Mechanism of Action
Target of Action
The primary targets of SPDP-C6-NHS ester are primary amines and sulfhydryl groups . The compound is designed to react with these functional groups, which are commonly found in proteins and other biomolecules.
Mode of Action
SPDP-C6-NHS ester is a heterobifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group . The NHS ester reacts with primary amines to form a stable amide bond . After mild reduction of the dithiol, it can react to form a disulfide with other thiols .
Biochemical Pathways
The compound is used to covalently link two target groups . This can affect various biochemical pathways depending on the specific targets involved. For example, it can be used for reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .
Pharmacokinetics
It’s known that the compound iswater-insoluble and must be dissolved first in DMF or DMSO . The compound is also membrane permeable , allowing for crosslinking to be done inside cells .
Result of Action
The result of the compound’s action is the formation of a reducible disulfide bond between two target groups . This allows for the separation of crosslinked products . The compound also releases a detectable by-product when reacted with a free sulfhydryl group, allowing the reaction to be easily followed .
Action Environment
The compound’s action can be influenced by environmental factors such as pH and the presence of reducing agents. The rate of reaction and degradation by hydrolysis increases with increasing pH . The disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .
Biochemical Analysis
Biochemical Properties
Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound forms a stable amide bond with lysine residues through its amine-reactive N-hydroxysuccinimide (NHS) ester .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It forms a stable amide bond with lysine residues, which can have various effects on biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” involves the reaction of N-hydroxysuccinimide with 6-(3-(2-pyridyldithio)propionamido)hexanoic acid. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions usually involve stirring the mixture at room temperature for several hours .
Industrial Production Methods
Industrial production of “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The compound is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
“N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” undergoes several types of chemical reactions, including:
Substitution Reactions: The compound reacts with primary amines and sulfhydryl groups to form stable amide and disulfide bonds, respectively.
Reduction Reactions: The disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Primary Amines: Reacts in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8.
Sulfhydryl Groups: Reacts optimally between pH 7 and 8.1.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.
Major Products Formed
Amide Bonds: Formed when reacting with primary amines.
Disulfide Bonds: Formed when reacting with sulfhydryl groups.
Cleaved Disulfide Bonds: Resulting from reduction reactions.
Scientific Research Applications
“N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” has a wide range of applications in scientific research, including:
Biochemical Research: Used for reversible crosslinking of proteins and adding sulfhydryl groups to proteins.
Protein Chemistry: Utilized in the creation of antibody-enzyme bioconjugates and attaching haptens to carrier proteins for antibody production.
Drug Delivery Systems: Acts as a linker moiety for attaching biomolecules to surfaces or to each other, playing a key role in targeted drug delivery systems.
Cancer Diagnostics and Targeted Therapies: Used in cancer drug development for targeted delivery of drugs and diagnostics.
Comparison with Similar Compounds
Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate: Similar in structure but with a shorter spacer arm.
Sulfosuccinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate: Water-soluble variant of the compound.
Uniqueness
“N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” is unique due to its longer spacer arm, which provides greater flexibility and distance between conjugated molecules. This feature is particularly useful in applications requiring minimal steric hindrance .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEAAMBIUQLHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166541 | |
Record name | SPDPH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158913-22-5 | |
Record name | SPDPH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158913225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPDPH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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